![molecular formula C13H18N2O3 B14915458 2-(2-(Diethylamino)-2-oxoethoxy)benzamide](/img/structure/B14915458.png)
2-(2-(Diethylamino)-2-oxoethoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(Diethylamino)-2-oxoethoxy)benzamide is a compound belonging to the class of benzamides. Benzamides are widely recognized for their diverse applications in medicinal chemistry, particularly due to their biological activities such as anti-inflammatory, antibacterial, and anticancer properties .
Vorbereitungsmethoden
The synthesis of 2-(2-(Diethylamino)-2-oxoethoxy)benzamide typically involves the reaction of 2-hydroxybenzamide with diethylaminoethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like tetrahydrofuran (THF) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
2-(2-(Diethylamino)-2-oxoethoxy)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the diethylamino group, using reagents such as alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
2-(2-(Diethylamino)-2-oxoethoxy)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s antibacterial properties make it useful in studying bacterial growth inhibition.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(2-(Diethylamino)-2-oxoethoxy)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
2-(2-(Diethylamino)-2-oxoethoxy)benzamide can be compared with other benzamide derivatives such as:
Bromopride: A substituted benzamide used as an antiemetic.
Procainamide: Another benzamide derivative used as an antiarrhythmic agent.
These compounds share similar structural features but differ in their specific applications and biological activities. The uniqueness of this compound lies in its diverse range of applications, particularly its potential in medicinal chemistry and industrial uses .
Eigenschaften
Molekularformel |
C13H18N2O3 |
---|---|
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
2-[2-(diethylamino)-2-oxoethoxy]benzamide |
InChI |
InChI=1S/C13H18N2O3/c1-3-15(4-2)12(16)9-18-11-8-6-5-7-10(11)13(14)17/h5-8H,3-4,9H2,1-2H3,(H2,14,17) |
InChI-Schlüssel |
IPIHFQFOHUVHLF-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)COC1=CC=CC=C1C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.